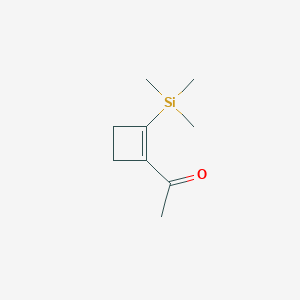
1-(2-Trimethylsilylcyclobuten-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Trimethylsilylcyclobuten-1-yl)ethanone is a compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications. This compound is a cyclobutene derivative that has a trimethylsilyl group attached to it, which gives it a high degree of stability and reactivity.
作用機序
The mechanism of action of 1-(2-Trimethylsilylcyclobuten-1-yl)ethanone is not well understood, but it is believed to act as a nucleophile in chemical reactions. The trimethylsilyl group attached to the cyclobutene ring provides a high degree of stability and reactivity, which allows the compound to undergo a variety of chemical reactions.
生化学的および生理学的効果
There is limited research on the biochemical and physiological effects of 1-(2-Trimethylsilylcyclobuten-1-yl)ethanone. However, it has been shown to have low toxicity and is not considered to be mutagenic or carcinogenic.
実験室実験の利点と制限
The advantages of using 1-(2-Trimethylsilylcyclobuten-1-yl)ethanone in lab experiments include its high degree of stability and reactivity, which make it a valuable building block for the synthesis of more complex organic molecules. Additionally, this compound has low toxicity and is easy to handle in the lab. The limitations of using this compound include its high cost and limited availability.
将来の方向性
There are several future directions for the study of 1-(2-Trimethylsilylcyclobuten-1-yl)ethanone. One area of research is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, this compound could be used as a building block for the synthesis of new materials with unique properties, such as polymers or nanoparticles. Finally, further research is needed to understand the mechanism of action of this compound and its potential applications in the field of organic chemistry.
合成法
The synthesis of 1-(2-Trimethylsilylcyclobuten-1-yl)ethanone involves the reaction of cyclobutene with trimethylsilyl chloride in the presence of a Lewis acid catalyst. The reaction proceeds via a Friedel-Crafts type mechanism, where the trimethylsilyl chloride acts as an electrophile and the cyclobutene acts as a nucleophile. The resulting compound is then purified using standard organic chemistry techniques, such as column chromatography or recrystallization.
科学的研究の応用
1-(2-Trimethylsilylcyclobuten-1-yl)ethanone has been studied extensively in the field of organic chemistry due to its unique chemical properties. This compound can undergo a variety of chemical reactions, such as Diels-Alder reactions, Michael additions, and Wittig reactions, which make it a valuable building block for the synthesis of more complex organic molecules. Additionally, this compound has been used as a precursor for the synthesis of natural products, such as the sesquiterpene (-)-cubenol.
特性
CAS番号 |
143370-56-3 |
|---|---|
製品名 |
1-(2-Trimethylsilylcyclobuten-1-yl)ethanone |
分子式 |
C9H16OSi |
分子量 |
168.31 g/mol |
IUPAC名 |
1-(2-trimethylsilylcyclobuten-1-yl)ethanone |
InChI |
InChI=1S/C9H16OSi/c1-7(10)8-5-6-9(8)11(2,3)4/h5-6H2,1-4H3 |
InChIキー |
GIEVYCDCOSWCGL-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(CC1)[Si](C)(C)C |
正規SMILES |
CC(=O)C1=C(CC1)[Si](C)(C)C |
同義語 |
Ethanone, 1-[2-(trimethylsilyl)-1-cyclobuten-1-yl]- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128472.png)
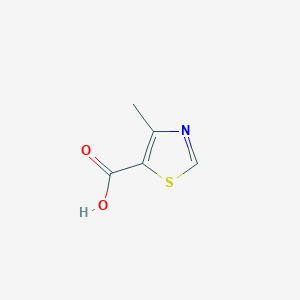
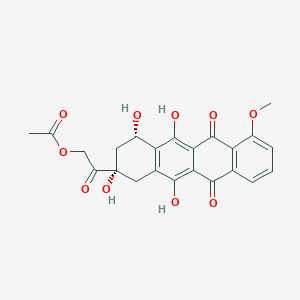
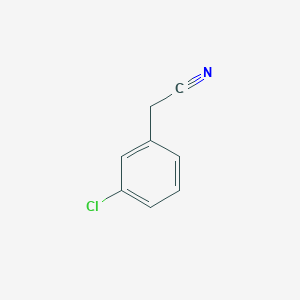
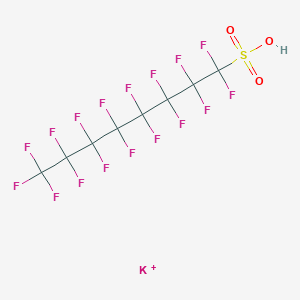
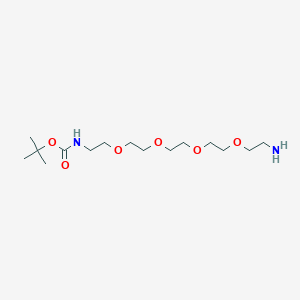
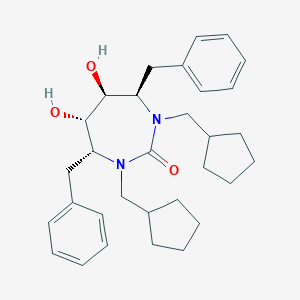
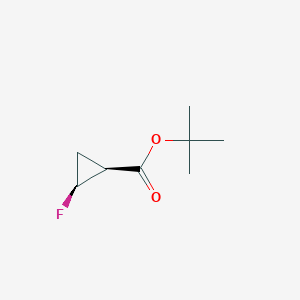

![1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128499.png)
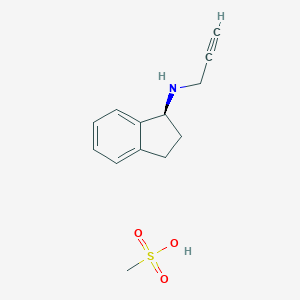
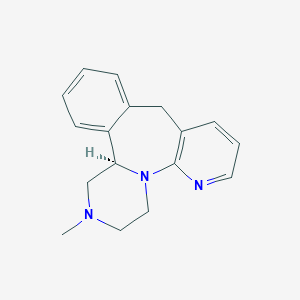
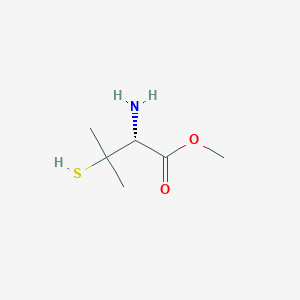
![1-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128516.png)